![molecular formula C20H16N4O2S B2492130 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole CAS No. 1207043-28-4](/img/structure/B2492130.png)

4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

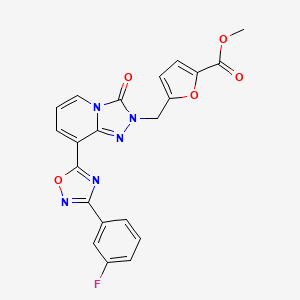

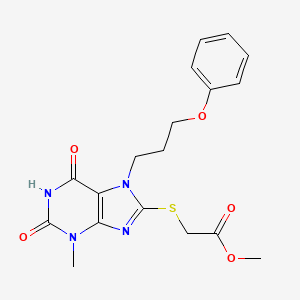

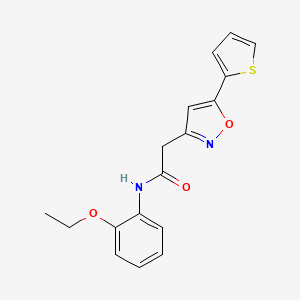

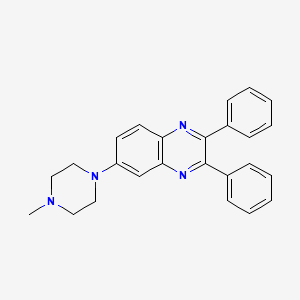

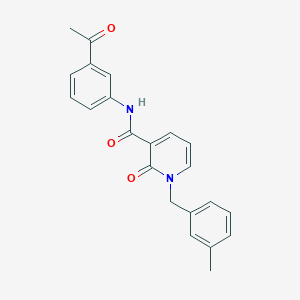

This compound belongs to a class of chemicals that have attracted significant interest due to their potential bioactive properties, including antioxidant and antimicrobial activities. The core structure of the molecule, incorporating elements such as triazole, thiazole, and the benzo[d][1,3]dioxol-5-yl group, suggests a multifaceted approach to biological activity and chemical reactivity. Research efforts have been directed towards synthesizing derivatives of this compound and evaluating their biological activities (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, including coupling reactions and cyclization processes. These methods aim to introduce various functional groups to the core structure, allowing for the exploration of different chemical and biological properties. For instance, the synthesis of bio-active molecules has involved coupling reactions between diazenyl derivatives and different reagents, followed by evaluations of antioxidant activity (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).

科学的研究の応用

Synthesis and Biological Activities

The compound 4-(benzo[d][1,3]dioxol-5-yl)-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazole belongs to a class of chemicals that have been studied for their potential antimicrobial and antiproliferative activities. Research has indicated that derivatives of thiazole, particularly those linked with the benzo[d][1,3]dioxole moiety, exhibit interesting biological properties. For instance, certain thiazolyl pyrazoline derivatives have shown promise as antimicrobial and anti-proliferative agents, with specific compounds demonstrating significant inhibitory effects against HCT-116 cancer cells (Mansour et al., 2020). Similarly, thiazolyl-pyrazolyl-1,2,3-triazole derivatives have been identified as potential antimicrobial agents, displaying promising antifungal activity against Aspergillus niger (Nalawade et al., 2019).

Electrochemical and Optical Properties

The electrochemical and optical properties of related compounds have also been a subject of interest. Copolymers containing thiazolo[5,4-d]thiazole units, for instance, have been explored for their electrochromic properties, highlighting their potential in applications requiring solution processability and multichromic features (Akpinar et al., 2013). These findings suggest the broader applicability of such chemical frameworks in developing advanced materials with desirable electronic and optical characteristics.

Antifungal and Antituberculosis Agents

Further research has focused on the development of compounds with significant antifungal and antituberculosis activity. Triazole derivatives, for example, have been synthesized with the aim of identifying potent antifungal and antituberculosis agents, showcasing the potential of these compounds in treating infectious diseases (El Bialy et al., 2011).

Antioxidant and Antimicrobial Activities

The antioxidant and antimicrobial activities of compounds within this chemical class have also been evaluated, with certain derivatives demonstrating significant activity. This underscores the potential of these compounds in pharmaceutical applications, where they could serve as the basis for the development of new drugs with enhanced efficacy against various pathogens and diseases (Rezki, 2016).

作用機序

Target of Action

Compounds with a benzo[d][1,3]dioxole structure have been associated with benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines . These alkaloids have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .

Mode of Action

Compounds with similar structures have been synthesized using pd-catalyzed arylation to set the aporphine framework, and noyori asymmetric hydrogenation followed by diastereoselective resolution . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Compounds with similar structures have been found to modulate atp-binding cassette transporters , which play crucial roles in cellular processes such as lipid transport and drug resistance.

Result of Action

Compounds with similar structures have been found to have various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .

将来の方向性

特性

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-12-3-6-15(7-4-12)24-13(2)19(22-23-24)20-21-16(10-27-20)14-5-8-17-18(9-14)26-11-25-17/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANBLJQUJWSWRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)

![5-ethyl-1-methyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2492054.png)

![5-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2492057.png)

![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)

![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)

![1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2492068.png)